(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with 2-aminobenzo[d]thiazole under basic conditions to form the intermediate 2-(4-methoxybenzoyl)amino)benzo[d]thiazole. This intermediate is then reacted with methyl bromoacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new drugs. Its potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in the development of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and has similar structural features.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl): Another compound with a complex structure used in chemical synthesis.
Uniqueness
(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate stands out due to its unique combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-13-9-7-12(8-10-13)17(22)19-18-20(11-16(21)24-2)14-5-3-4-6-15(14)25-18/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSYRUOXURMATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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